2-Hydroxy-5-methyl-3-sulfobenzoic acid
CAS No.: 41481-18-9
VCID: VC19651042
Molecular Formula: C8H8O6S
Molecular Weight: 232.21 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Hydroxy-5-methyl-3-sulfobenzoic acid is an organic compound categorized under sulfonated benzoic acids. This compound features a hydroxyl group (-OH), a methyl group (-CH₃), and a sulfonic acid group (-SO₃H) attached to a benzene ring. Its molecular structure is defined by the systematic placement of these functional groups, which impart unique chemical and physical properties. SynthesisThe synthesis of 2-Hydroxy-5-methyl-3-sulfobenzoic acid typically involves sulfonation reactions on methyl-substituted hydroxybenzoic acids. A common approach includes:
This process requires careful temperature control to avoid over-sulfonation or degradation of the aromatic ring. ApplicationsDue to its structural features, 2-Hydroxy-5-methyl-3-sulfobenzoic acid finds applications in:
Safety and Handling
Proper personal protective equipment (PPE), such as gloves, goggles, and masks, should be used when handling this compound. It should be stored in a cool, dry place away from incompatible substances like strong oxidizers. Research InsightsStudies on sulfonated benzoic acids, including 2-Hydroxy-5-methyl-3-sulfobenzoic acid, have highlighted their potential in:
|
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 41481-18-9 | ||||||||||
Product Name | 2-Hydroxy-5-methyl-3-sulfobenzoic acid | ||||||||||
Molecular Formula | C8H8O6S | ||||||||||
Molecular Weight | 232.21 g/mol | ||||||||||
IUPAC Name | 2-hydroxy-5-methyl-3-sulfobenzoic acid | ||||||||||
Standard InChI | InChI=1S/C8H8O6S/c1-4-2-5(8(10)11)7(9)6(3-4)15(12,13)14/h2-3,9H,1H3,(H,10,11)(H,12,13,14) | ||||||||||
Standard InChIKey | WINTTYXOTQATTI-UHFFFAOYSA-N | ||||||||||
Canonical SMILES | CC1=CC(=C(C(=C1)S(=O)(=O)O)O)C(=O)O | ||||||||||
PubChem Compound | 23423377 | ||||||||||
Last Modified | Aug 11 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume